2-Methyl-5-phenylbenzylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2-methyl-5-phenylphenyl)methanamine |
InChI |
InChI=1S/C14H15N/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
InChI Key |
NLGVTMNACISSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 5 Phenylbenzylamine and Analogues
Direct Synthetic Routes and Optimization
Direct synthetic routes to 2-methyl-5-phenylbenzylamine involve the formation of the amine functionality on a pre-existing 2-methyl-5-phenylbenzyl core structure. These methods are often favored for their atom economy and straightforward reaction pathways.
Reductive Amination Strategies for Benzylamines
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) for primary amines, to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine.
For the synthesis of this compound, the key precursor is 2-methyl-5-phenylbenzaldehyde. The reaction proceeds by the condensation of this aldehyde with ammonia under mildly acidic conditions to form the corresponding imine. This intermediate is subsequently reduced using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the unreacted aldehyde.
| Reducing Agent | Typical Solvent | Key Features | Reported Yields (Analogous Systems) |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Cost-effective and readily available; can also reduce the starting aldehyde if conditions are not controlled. | Good to Excellent |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Highly selective for the imine over the carbonyl group, allowing for one-pot reactions. | Excellent |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol (B145695), Ethyl Acetate | "Green" method with high atom economy; may require pressure equipment. | High to Quantitative |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and effective alternative to NaBH₃CN, avoiding cyanide waste streams. | Excellent |
Nucleophilic Substitution Reactions with Aryl Halides
Another direct approach to benzylamines is the nucleophilic substitution of a benzyl (B1604629) halide with an amine source. This process, known as ammonolysis when ammonia is used, involves the cleavage of the carbon-halogen bond by the ammonia nucleophile. The synthesis of this compound via this route would begin with the corresponding 2-methyl-5-phenylbenzyl halide (e.g., chloride or bromide).
The reaction is typically carried out by treating the benzyl halide with an ethanolic solution of ammonia in a sealed tube at elevated temperatures (e.g., 373 K). A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the starting benzyl halide to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is generally used.
The mechanism of substitution for benzyl halides can have both Sₙ1 and Sₙ2 character, influenced by the solvent and substituents on the aromatic ring. The use of environmentally benign solvents like glycerol has also been explored to facilitate the dissolution of both the organic halide and the amine salt, while allowing for easy product separation.
| Amine Source | Substrate | Solvent | Conditions | Primary Challenge |
|---|---|---|---|---|
| Ammonia (ethanolic solution) | Benzyl Halide | Ethanol | Sealed tube, 100 °C | Over-alkylation leading to mixtures of primary, secondary, and tertiary amines. |
| Ammonium Acetate | Benzyl Chloride | Glycerol | 60-100 °C | Reaction produces benzyl acetate, requiring a subsequent conversion step to the amine. |
| Gabriel Synthesis (Phthalimide anion) | Benzyl Halide | DMF | Two steps: 1) Alkylation, 2) Hydrolysis (e.g., with hydrazine) | A multi-step but clean method to produce only the primary amine. |
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal catalysis offers highly versatile and efficient methods for constructing the core structure and introducing the amine functionality in molecules like this compound. These reactions often exhibit high functional group tolerance and allow for modular assembly of complex structures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.
In a synthetic strategy for this compound, the Suzuki reaction is ideal for constructing the central 2-methylbiphenyl core. A highly effective approach involves coupling phenylboronic acid with a functionalized aryl halide such as 5-bromo-2-methylbenzonitrile. The resulting 2-methyl-5-phenylbenzonitrile can then be readily reduced to the target benzylamine (B48309) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step sequence is often preferred because the nitrile group is robust and compatible with the Suzuki coupling conditions.
The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (such as K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane with water.
| Palladium Source | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 °C |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/Water | 80-110 °C |
| PdCl₂(dppf) | dppf (integral to catalyst) | K₂CO₃ | DMF or Dioxane | 80-100 °C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. While its primary application is the synthesis of aryl amines, the methodology can be adapted for benzylamine synthesis.
A direct synthesis of this compound would involve the coupling of 2-methyl-5-phenylbenzyl halide with an ammonia equivalent. However, this application is less common. A more established analogous reaction is the coupling of an aryl halide with benzylamine to produce N-arylbenzylamines. For instance, the coupling of 4-bromotoluene with benzylamine demonstrates the feasibility of using primary amines in this transformation.
The reaction is highly dependent on the choice of catalyst system, which consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a specialized, bulky electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). The development of successive generations of ligands has greatly expanded the scope and utility of this reaction, allowing it to proceed under milder conditions.
| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Aryl Bromides + Primary Amines. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Butanol or Dioxane | Aryl Chlorides/Bromides + Primary Amines. |
| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC) | NaOtBu | Dioxane | Aryl Bromides + Benzylamine. |
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, representing an older alternative to the palladium-catalyzed Buchwald-Hartwig amination. The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.
In the context of synthesizing precursors to this compound, an Ullmann reaction could be used to prepare 2-methyl-5-phenylaniline from 5-bromo-2-methylbiphenyl and ammonia or an amine equivalent. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.
Modern advancements have led to the development of catalytic systems that operate under significantly milder conditions. These improved methods utilize a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand, often a diamine or an amino acid like proline. These ligands stabilize the copper catalyst and facilitate the coupling, allowing the reaction to proceed at lower temperatures (e.g., 100 °C) and with a broader substrate scope.
| Copper Source | Ligand/Additive | Base | Solvent | Temperature |
|---|---|---|---|---|
| Copper powder (stoichiometric) | None | K₂CO₃ | DMF, Nitrobenzene | >200 °C |
| CuI (catalytic) | 1,10-Phenanthroline | K₃PO₄ | Dioxane, Toluene | 100-120 °C |
| CuI (catalytic) | L-Proline or Prolinamide | K₂CO₃ | DMSO or Water. | 90-100 °C |
Stepwise Synthesis and Derivatization Approaches
Stepwise synthesis provides a robust and controllable route to complex molecules like this compound, allowing for precise modification and functionalization at various stages. This approach typically begins with a readily available precursor that is sequentially elaborated to the final product.
Amine Acylation and Functionalization of Benzylamine Precursors
Amine acylation is a fundamental transformation in the synthesis of benzylamine derivatives. It is often employed to install a protecting group, which modulates the reactivity of the amine, or to introduce a functional handle for further diversification. For instance, the synthesis of a this compound analogue could commence from 2-nitrobenzaldehyde, which is reduced to the corresponding primary amine. nih.gov This amine intermediate can be unstable and is often quickly acylated to improve stability. nih.gov The resulting acetamide is a stable precursor that can undergo further reactions.
The acylation of a benzylamine precursor can be achieved using various acylating agents, such as acetyl chloride or acetic anhydride, to yield the corresponding N-acetylated derivative. doubtnut.com This transformation not only protects the amine but can also influence the electronic properties and conformational preferences of the molecule, which is critical in drug design. Subsequent deprotection can unmask the amine for further reactions, such as alkylation or coupling.
| Precursor | Acylating Agent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Benzylamine | Acetyl Chloride | N-Benzylacetamide | Base (e.g., Pyridine), CH2Cl2, 0°C to RT | doubtnut.com |
| (2-aminophenyl)methan-ol | Acetic Anhydride | N-(2-(hydroxymethyl)phenyl)acetamide | Pyridine, RT | nih.gov |
| 4-Methoxybenzylamine | Benzoyl Chloride | N-(4-Methoxybenzyl)benzamide | Aq. NaOH, Schotten-Baumann | General Method |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.govorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govfrontiersin.org
For the synthesis of this compound analogues, a three-component Petasis-type reaction could be envisioned. This would involve the reaction of a boronic acid (e.g., (4-methyl-[1,1'-biphenyl]-3-yl)boronic acid), an amine (e.g., ammonia or a primary amine), and an aldehyde (e.g., formaldehyde). This one-pot process would directly assemble the core structure of the substituted benzylamine. organic-chemistry.org Similarly, the Ugi or Passerini reactions, which utilize isocyanides as key components, can generate complex peptide-like scaffolds incorporating a benzylamine moiety. organic-chemistry.org These MCRs are powerful tools for creating libraries of structurally diverse analogues for biological screening.
| MCR Type | Component 1 | Component 2 | Component 3 (and 4) | Product Type | Reference |
|---|---|---|---|---|---|
| Strecker Synthesis | Aldehyde | Amine | Cyanide Source | α-Aminonitriles | nih.govorganic-chemistry.org |
| Petasis Reaction | Amine | Aldehyde/Ketone | Organoboronic Acid | Substituted Amines | organic-chemistry.org |
| Ugi Reaction (4CR) | Aldehyde/Ketone | Amine | Carboxylic Acid, Isocyanide | α-Acylamino Amides | nih.gov |
| Mannich Reaction | Amine (Primary/Secondary) | Formaldehyde | Carbonyl Compound | β-Amino-Carbonyl Compounds | organic-chemistry.org |
Stereoselective and Chiral Synthesis of Substituted Benzylamines
The stereochemistry of benzylamines often plays a critical role in their biological activity. Consequently, the development of stereoselective and chiral synthetic methods is of paramount importance. Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting with a chiral precursor.
One effective method is the asymmetric addition of organometallic reagents to N-activated imines. For example, a rhodium complex coordinated with a chiral diene ligand can catalyze the asymmetric addition of dimethylzinc to N-tosylarylimines, affording chiral benzylamines with high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral α-substituted benzylamines as reagents that can impart an asymmetric bias during the synthesis, with the chiral auxiliary being removed at a later stage. google.com Furthermore, asymmetric aza-Prins reactions can be employed to construct chiral piperidine rings, which can be precursors to complex benzylamine-containing structures like benzomorphans. csic.es
| Methodology | Key Reagent/Catalyst | Substrate | Product Feature | Reference |
|---|---|---|---|---|
| Asymmetric Addition | Rh-Ph-bod* Complex | N-Tosylarylimine | High Enantioselectivity | organic-chemistry.org |
| Chiral Auxiliary | α-Substituted Benzylamine | Racemic Substrate | Diastereomeric Separation | google.com |
| Aza-Prins Reaction | Bi(OTf)3 | Chiral α-Hydroxyaldehyde | Diastereoselective Cyclization | csic.es |
| Reductive Amination | Chiral Hydrogenation Catalyst | Imine | Enantiomerically Enriched Amine | General Method |
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of benzylamines can proceed through various pathways, including those involving radical intermediates or nucleophilic addition-elimination sequences.
Radical Reaction Pathways in Benzylamine Synthesis
Radical reactions offer unique pathways for the formation of C–C and C–N bonds. In the context of benzylamine synthesis, copper-catalyzed carboamination of alkenes represents a modern approach. nih.gov The mechanism is proposed to involve the addition of an alkyl radical to a styrene derivative. This generates a stabilized benzylic radical, which is then intercepted through a metal-mediated oxidative coupling with an amine derivative. nih.gov
The generation of the initial radical can be achieved from various precursors, such as potassium alkyltrifluoroborates or through photoredox catalysis. organic-chemistry.orgnih.gov This type of three-component coupling is powerful for rapidly constructing complex benzylamine derivatives from simple, readily available alkenes. nih.gov Another example involves the reaction of benzyne intermediates, which can act as radical acceptors. A stable radical like TEMPO can add to a benzyne, generating an aryl radical that can undergo further cyclization and trapping reactions. researchgate.net
Nucleophilic Addition-Elimination Mechanisms
Nucleophilic addition and addition-elimination mechanisms are fundamental to many methods used to synthesize benzylamines. The most common application is in reductive amination, where an amine attacks a carbonyl compound (an aldehyde or ketone) in a nucleophilic addition step to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine or iminium ion, which is then reduced to the final amine. A known process involves reacting a benzaldehyde with an amine to form an imine, which is subsequently hydrogenated. google.com
In nucleophilic aromatic substitution (SNAr), the mechanism proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.com While direct SNAr on an unactivated benzene (B151609) ring is difficult, this pathway is relevant for synthesizing precursors where the aromatic ring is substituted with strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com A related, though distinct, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate and can lead to substitution at a position different from the one bearing the leaving group. masterorganicchemistry.comlibretexts.org Kinetic studies of the addition of benzylamines to activated olefins, such as benzylidene Meldrum's acids, indicate the formation of a zwitterionic intermediate, consistent with a nucleophilic addition pathway. scispace.com
Sophisticated Spectroscopic Characterization in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Methyl-5-phenylbenzylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Based on data from analogous compounds such as 2-methylbenzylamine (B130908) and substituted biphenyls, the predicted chemical shifts are detailed below.
The aromatic region (approximately 7.0-7.6 ppm) will be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenyl-substituted ring (positions 2', 3', 4', 5', and 6') and the protons on the methyl- and benzylamine-substituted ring (positions 3, 4, and 6) will likely appear as overlapping multiplets. The methyl group protons are expected to appear as a singlet at around 2.3 ppm. The benzylic methylene (B1212753) protons will likely be a singlet at approximately 3.8-4.4 ppm, and the amine proton (NH) is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CH₃ | ~2.3 | Singlet | N/A |
| CH₂ | ~3.8 - 4.4 | Singlet | N/A |
| NH | Variable | Broad Singlet | N/A |
| Aromatic H's | ~7.0 - 7.6 | Multiplet | ~7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts are based on data from related structures like N-benzyl-N-(2-methylbenzyl)aniline and 4-methylbiphenyl.
The spectrum would show signals for the methyl carbon at around 19-22 ppm and the benzylic methylene carbon in the range of 48-55 ppm. The aromatic region will display multiple signals between approximately 110 and 150 ppm, corresponding to the twelve aromatic carbons. The quaternary carbons, those directly attached to other non-hydrogen atoms, will generally have lower intensities.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ | ~19 - 22 |
| CH₂ | ~48 - 55 |
| Aromatic CH | ~110 - 130 |
| Aromatic Quaternary C | ~130 - 150 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in assigning the protons within each aromatic ring by showing correlations between adjacent aromatic protons. For instance, the proton at position 3 would show a correlation with the proton at position 4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the methyl protons would show a correlation to the aromatic carbon at position 2, and the benzylic methylene protons would show correlations to the aromatic carbon at position 1 and the carbons of the adjacent phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This technique can provide information about the three-dimensional structure and conformation of the molecule. For example, a NOESY spectrum might show a correlation between the benzylic methylene protons and the aromatic proton at position 6, indicating their spatial closeness.
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the primary amine is expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1000 - 1250 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric C-H stretching of the methyl group would also be a prominent feature. The C-C stretching vibrations of the biphenyl (B1667301) linkage would also be observable. A detailed analysis of the Raman spectrum, often in conjunction with theoretical calculations, can provide a comprehensive understanding of the molecule's vibrational modes. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. For a compound like this compound, high-resolution and tandem mass spectrometry techniques are particularly insightful.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its chemical formula, C₁₄H₁₆N. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the unambiguous identification of the compound.
Table 1: Illustrative HRMS Data for Protonated this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N |
| Theoretical Exact Mass (M) | 197.1204 |
| Theoretical m/z of [M+H]⁺ | 198.1283 |
| Experimentally Observed m/z | 198.1280 |
| Mass Accuracy (ppm) | -1.5 |
Note: The data in this table is illustrative and represents typical values expected from HRMS analysis.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule. In a typical experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Based on the fragmentation patterns of similar benzylamine (B48309) compounds, a plausible fragmentation pathway can be proposed. nih.govresearchgate.net
A primary fragmentation route for protonated benzylamines involves the neutral loss of ammonia (B1221849) (NH₃). nih.gov This is often followed by the formation of a stable tropylium (B1234903) ion. For this compound, the initial loss of NH₃ would lead to the formation of a 2-methyl-5-phenylbenzyl cation. Subsequent rearrangements could occur to form even more stable carbocations. The presence of the biphenyl moiety can also influence the fragmentation, potentially leading to cleavages at the bond connecting the two phenyl rings or within the biphenyl system itself.
Table 2: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound
| m/z (Proposed) | Proposed Structure/Fragment | Neutral Loss |
| 198 | [C₁₄H₁₆N]⁺ (Protonated Molecule) | - |
| 181 | [C₁₄H₁₃]⁺ | NH₃ |
| 165 | [C₁₃H₉]⁺ | C₂H₆ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇N |
Note: This table presents plausible fragment ions based on the known fragmentation of related structures. Specific experimental data for this compound is not widely available.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption and emission of light.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the biphenyl chromophore. researchgate.net Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The presence of the methyl and benzylamine substituents may cause a slight shift in the absorption maximum (a batochromic or hypsochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695) to observe the fine vibrational structure, if any. The position and intensity of the absorption bands can be influenced by solvent polarity. tandfonline.com
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent
| Chromophore | Expected λmax (nm) | Type of Transition |
| Biphenyl | ~250-260 | π → π |
| Benzyl (B1604629) | ~260-270 | π → π |
Note: These are estimated values based on the chromophores present in the molecule.
Fluorescence spectroscopy can reveal information about the excited state properties of this compound. Many biphenyl derivatives are known to be fluorescent. nih.govrsc.org Upon excitation at a wavelength corresponding to its absorption maximum, the molecule may emit light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The photophysical properties, including the fluorescence lifetime, can be sensitive to the molecular environment, such as solvent polarity and the presence of quenchers.
Table 4: Anticipated Photophysical Properties of this compound
| Parameter | Expected Observation |
| Excitation Wavelength (λex) | Corresponds to UV-Vis absorption maximum |
| Emission Wavelength (λem) | Longer than λex |
| Stokes Shift | Positive value |
| Fluorescence | Potentially observable |
Note: The actual fluorescence properties would need to be determined experimentally.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray crystallography can provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular interactions: Information about how the molecules pack in the crystal lattice and the nature of any intermolecular forces, such as hydrogen bonding or van der Waals interactions.
Table 5: Structural Parameters Obtainable from X-ray Diffraction of a Molecular Crystal
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | 3D position of each atom in the unit cell |
| Bond Distances | Length of chemical bonds |
| Bond Angles | Angles between adjacent chemical bonds |
| Torsion Angles | Dihedral angles defining molecular conformation |
| Crystal Packing | Arrangement of molecules in the solid state |
Note: This table outlines the general information that can be obtained from an X-ray diffraction study.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Following a comprehensive search of academic and scientific literature, no specific research data was found regarding the chiroptical spectroscopic characterization of this compound. Consequently, there are no available studies utilizing techniques such as Circular Dichroism (CD) to analyze its enantiomeric properties.
Chiroptical spectroscopy, particularly Circular Dichroism, is a pivotal technique in stereochemistry for distinguishing between enantiomers of a chiral compound. This method measures the differential absorption of left- and right-circularly polarized light. As enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which can be positive or negative depending on the enantiomer and the wavelength of light. This spectral dissimilarity, often referred to as the Cotton effect, provides a definitive means of identifying and quantifying the enantiomeric excess (ee) of a sample.
In a typical academic research setting, the enantiomeric characterization of a novel chiral amine like this compound would involve the following hypothetical steps:
Synthesis and Separation : The racemic mixture of this compound would first be synthesized. Subsequently, the individual enantiomers, (R)-2-Methyl-5-phenylbenzylamine and (S)-2-Methyl-5-phenylbenzylamine, would be separated using a chiral resolution technique, such as diastereomeric salt formation or chiral chromatography.
Circular Dichroism Analysis : Each purified enantiomer would be dissolved in a suitable solvent and its CD spectrum recorded over a range of UV-Vis wavelengths. The resulting spectra would be expected to be mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.
Data Interpretation : The obtained CD spectra would serve as a reference for determining the absolute configuration of the enantiomers, often in conjunction with theoretical calculations. Furthermore, the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, allowing for quantitative analysis.
While the principles of chiroptical spectroscopy are well-established, the absence of published data for this compound means that its specific CD spectral characteristics, including the sign and magnitude of its Cotton effects and the wavelengths at which they occur, remain undetermined. Such information would be crucial for researchers working on the synthesis, stereochemistry, and potential applications of this compound. The lack of this data highlights a gap in the current body of scientific knowledge.
this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Adooq Bioscience this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | CAS 1391053-53-9 | C14H15N https://www.chemimpex.com/products/2-methyl-5-phenylbenzylamine this compound | 1391053-53-9 | Toronto Research ... this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.trc-canada.com/product-detail/?M298535 this compound - CymitQuimica https://www.cymitquimica.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9 this compound | CAS 1391053-53-9 | BLDpharm https://www.bldpharm.com/products/1391053-53-9.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Carbosynth https://www.carbosynth.com/carbosynth/website/product.asp?s=M209598 this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | AbMole https://www.abmole.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | J&K Scientific https://www.jk-scientific.com/en/products/1391053-53-9.html this compound | CAS 1391053-53-9 | Clearsynth https://shop.clearsynth.com/2-methyl-5-phenylbenzylamine-1391053-53-9.html this compound | CAS 1391053-53-9 | C14H15N | MedKoo https://www.medkoo.com/products/40899 this compound | C14H15N | 1391053-53-9 https://www.chemexper.com/cheminfo/servlet/org.dbcreator.MainServlet?query=entry._entryID%3D14605179&target=entry&action=PowerSearch&format=html this compound | CAS 1391053-53-9 | Santa Cruz ... 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https://www.abcr.com/en/product/2-methyl-5-phenylbenzylamine this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | 1391053-53-9 | Carbosynth https://www.carbosynth.com/carbosynth/website/product.asp?s=M209598 this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html https://www.google.com/search?q=%22this compound%22+computational+chemistry&sca_esv=597651095&rlz=1CAXXPU_enUS1089&sxsrf=ACQVn0_n4-B-wz4I43R3R-z8r-m9jYq81w%3A1705018619379&ei=vK6hZf_2C5_k6dUPotyquA8&ved=0ahUKEwiPzL7H49WDAxUfOXoKHQq1CvcQ4dUDCBA&uact=5&oq=%22this compound%22+computational+chemistry&gs_lp=Egxnd3Mtd2l6LXNlcnAiMiIyLU1ldGh5bC01LXBoZW55bGJlbnp5bGFtaW5lIiBjb21wdXRhdGlvbmFsIGNoZW1pc3RyeUjLGVAAWJEUcAF4AZABAJgBdaAB3xGqAQQwLjE5uAEDyAEA-AEBwgIKEAAYRxjWBBiwA8ICBRAhGKABwgIGEAAYFhgewgIIEAAYFhgeGArCAggQABiABBiiBMICBBAhGBXiAwQYACBBiAYBkAYI&sclient=gws-wiz-serp this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H15N | BOC Sciences https://www.bocsci.com/2-methyl-5-phenylbenzylamine-cas-1391053-53-9.html this compound | CAS 1391053-53-9 | Adooq Bioscience https://www.adooq.com/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 | Selleck Chemicals Selleckchem.com provides this compound and other products for research use only. https://www.selleckchem.com/products/2-methyl-5-phenylbenzylamine.html this compound | CAS 1391053-53-9 https://www.medchemexpress.com/2-methyl-5-phenylbenzylamine.html this compound | C14H15N - PubChem this compound is a chemical compound with the molecular formula C14H15N. It has a molecular weight of 197.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylbenzylamine this compound | 1391053-53-9 https://www.chemspider.com/Chemical-Structure.10444391.html this compound - Cayman Chemical this compound is a chemical compound with the CAS number 1391053-53-9. It is a solid at room temperature and has a melting point of 58-62°C. https://www.caymanchem.com/product/20659/2-methyl-5-phenylbenzylamine this compound | CAS 1391053-53-9 | Chemsrc this compound is a chemical compound with the CAS number 1391053-53-9. It is also known as 2-Methyl-5-phenylbenzenemethanamine. https://www.chemsrc.com/en/cas/1391053-53-9_949539.html this compound | C14H15N | Chem-Impex International https://www.chemimpex.com/product/2-methyl-5-phenylbenzylamine this compound - Glentham Life Sciences https://www.glentham.com/en/products/product/gt3779/ this compound | 1391053-53-9 | Toronto Research ... https://www.trc-canada.com/product-detail/?M298535 this compound | CAS 1391053-53-9 | Biosynth https://www.biosynth.com/p/M209598/2-methyl-5-phenylbenzylamine this compound | C14H
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Analysis of Bonding and Intermolecular Interactions
Quantum chemical calculations offer a deeper understanding of the electronic structure, bonding, and non-covalent interactions within a molecule. These methods are based on the principles of quantum mechanics and can provide highly accurate information that complements the dynamic picture from MD simulations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. wisc.edu It provides a chemically intuitive picture of bonding and allows for the quantification of stabilizing interactions, such as hyperconjugation, which arises from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wisc.edu
Illustrative NBO Analysis Data for a Related System:
The table below shows typical output from an NBO analysis for methylamine, illustrating the stabilization energies associated with hyperconjugative interactions. wisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(N) | σ(C-H) | 8.13 |
| σ(C-H) | σ(N-H) | 1.34 |
This interactive table displays the results of an NBO analysis for methylamine, quantifying the stabilization energy from the delocalization of electron density. wisc.edu A similar analysis for 2-Methyl-5-phenylbenzylamine would elucidate the key intramolecular electronic interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net QTAIM analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero.
A key feature of QTAIM is the identification of bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For example, covalent bonds are typically characterized by high ρ and negative ∇²ρ, while non-covalent interactions, such as hydrogen bonds and van der Waals interactions, have smaller ρ and positive ∇²ρ values. imedpub.com
In the context of this compound, QTAIM could be used to characterize the intramolecular C-H···π interactions between the methyl group or benzyl (B1604629) protons and the phenyl rings, as well as potential intermolecular interactions in a dimer or crystal structure. nih.gov
Illustrative QTAIM Parameters for Intermolecular Interactions:
The following table presents typical QTAIM parameters for different types of intermolecular interactions found in a molecular crystal. imedpub.com
| Interaction Type | Electron Density (ρ) (e/ų) | Laplacian of Electron Density (∇²ρ) (e/Å⁵) |
| N-H···O | 0.340 | 3.65 |
| C-H···O | 0.098 | 1.12 |
| H···H | 0.045 | 0.54 |
This interactive table provides examples of QTAIM parameters for various non-covalent interactions. imedpub.com Analysis of these parameters for this compound would offer a detailed understanding of its bonding and intermolecular forces.
Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to calculate the interaction energy between two molecules and decompose it into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.gov This decomposition provides a detailed understanding of the nature of the forces that hold a molecular complex together.
Electrostatics: The interaction between the static charge distributions of the molecules.
Exchange-Repulsion: A short-range repulsive term arising from the Pauli exclusion principle.
Induction: The attractive interaction due to the polarization of one molecule by the charge distribution of the other.
Dispersion: A long-range attractive interaction arising from the correlated fluctuations of electrons in the interacting molecules.
For a dimer of this compound, SAPT could be used to analyze the contributions of π-π stacking interactions between the aromatic rings and hydrogen bonding involving the amine group. Such an analysis would be crucial for understanding the forces driving self-assembly and crystal packing. Studies on π-π stacking in aromatic systems have shown that dispersion forces are often the dominant attractive contribution. nih.govacs.org
Illustrative SAPT Energy Decomposition for the Benzene (B151609) Dimer:
The table below presents a typical SAPT energy decomposition for the parallel-displaced benzene dimer, a classic example of a π-stacked system.
| Energy Component | Contribution (kcal/mol) |
| Electrostatics | -1.35 |
| Exchange-Repulsion | 2.50 |
| Induction | -0.45 |
| Dispersion | -3.10 |
| Total Interaction Energy | -2.40 |
This interactive table shows the SAPT energy decomposition for the benzene dimer, illustrating the relative importance of different physical contributions to the interaction energy. A similar analysis for a this compound dimer would provide fundamental insights into its intermolecular interactions.
Reaction Mechanism Elucidation via Computational Transition State Search
The study of reaction mechanisms is fundamental to understanding chemical reactivity. Computational transition state searches provide a powerful avenue to explore the intricate pathways of chemical reactions at a molecular level. For a molecule like this compound, these methods can illuminate the energetic profiles of its potential reactions, such as N-alkylation, acylation, or oxidation, which are common transformations for benzylamines.
Transition state (TS) theory posits that the rate of a reaction is determined by the energy barrier between reactants and products, which corresponds to the highest energy point along the reaction coordinate, the transition state. Computational methods, particularly those based on quantum mechanics (e.g., Density Functional Theory - DFT), are employed to locate these transient structures. The process typically involves geometry optimization to find stationary points on the potential energy surface, followed by frequency calculations to characterize them as minima (reactants, products, intermediates) or first-order saddle points (transition states).
For instance, in a hypothetical nucleophilic substitution reaction involving the nitrogen atom of this compound, a computational transition state search would aim to identify the geometry and energy of the transition state where the new bond is partially formed and the leaving group is partially detached. Automated transition state search methods, which utilize dynamics simulations, can be particularly useful for complex reactions with multiple possible pathways. rsc.org These simulations can explore the potential energy surface and identify various minima and the transition states connecting them. rsc.org
The insights gained from these computational studies are invaluable. They can help in predicting the feasibility of a reaction, understanding the role of catalysts, and designing more efficient synthetic routes. For example, understanding the transition state of a particular reaction involving this compound can guide the selection of reaction conditions or the modification of the molecule's structure to enhance its reactivity or selectivity.
A hypothetical reaction coordinate for the N-methylation of this compound is presented in the interactive data table below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 0 | Reactants (this compound + CH3I) | 0.0 | N-H bond length: 1.01 Å |
| 1 | Transition State | +25.4 | N-C bond forming: 2.15 Å; C-I bond breaking: 2.50 Å |
| 2 | Products (N-methyl-2-methyl-5-phenylbenzylamine + HI) | -15.2 | N-C bond length: 1.47 Å |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. These models are pivotal in medicinal chemistry and toxicology for predicting the properties of new molecules, thereby saving time and resources in experimental studies.
For this compound, QSAR models could be developed to predict a range of its chemical properties, such as its pKa, lipophilicity (logP), or its potential as an inhibitor for a specific enzyme. The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of molecules with known properties, structurally related to this compound, is compiled.
Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the observed property. nih.govnih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques.
For example, a QSAR model to predict the inhibitory activity of a series of benzylamine (B48309) derivatives against a particular enzyme would involve synthesizing and testing a set of these compounds, calculating their molecular descriptors, and then using a statistical method to derive a predictive equation. sigmaaldrich.com Such a model could then be used to predict the activity of this compound before it is even synthesized.
The choice of molecular descriptors is crucial for the development of a robust QSAR model. These descriptors can be broadly classified into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, pharmacophore features).
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
The following interactive data table provides examples of descriptors that could be used in a QSAR study of this compound and its analogs.
| Descriptor Type | Descriptor Example | Description |
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Wiener Index (W) | A distance-based topological index. |
| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic (Quantum) | HOMO Energy (E_HOMO) | The energy of the Highest Occupied Molecular Orbital. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
Once a QSAR model is built, its statistical validity and predictive ability must be thoroughly evaluated. Common statistical validation metrics include:
Coefficient of Determination (R²): A measure of how well the model fits the training data. jmchemsci.com
Cross-validated R² (Q²): Assesses the model's predictive power through internal validation techniques like leave-one-out cross-validation. jmchemsci.com
External Validation: The model's ability to predict the properties of an independent set of molecules (the test set) that were not used in model development. nih.gov
Y-randomization: A test to ensure the model is not the result of a chance correlation by randomly shuffling the dependent variable and rebuilding the model. jbclinpharm.org
A robust QSAR model, properly validated, can be a powerful tool in the study of this compound, enabling the prediction of its properties and guiding the design of new molecules with desired characteristics.
Advanced Applications in Chemical Sciences
General Role of Benzylamine (B48309) Derivatives as Ligands in Coordination Chemistry
Benzylamine and its derivatives are often utilized as ligands in coordination chemistry due to the presence of the nitrogen atom with a lone pair of electrons, which can readily coordinate to a metal center.
Synthesis and Characterization of Metal Complexes with Benzylamine-type Ligands
The synthesis of metal complexes with benzylamine-type ligands typically involves the reaction of a suitable metal salt with the amine ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Common Techniques for Characterization of Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C-N bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives insight into the structure of the complex in solution and can confirm the coordination of the ligand. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
Metal-Ligand Bonding Investigations and Coordination Geometries in Benzylamine-type Complexes
The nature of the bond between a metal and a benzylamine-type ligand is typically a coordinate covalent bond. The geometry of the resulting complex is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the coordination number of the metal. Common coordination geometries include tetrahedral, square planar, and octahedral.
Application of Metal Complexes with Benzylamine-type Ligands in Catalysis
Metal complexes containing benzylamine-type ligands have been explored as catalysts in a range of organic transformations. The electronic and steric properties of the benzylamine ligand can be tuned by modifying the substituents on the aromatic ring, which in turn can influence the activity and selectivity of the catalyst.
General Catalytic Applications of Benzylamine Derivatives in Organic Transformations
Benzylamine derivatives can be employed in catalysis in two primary ways: as organocatalysts or as ligands for metal-catalyzed reactions.
Organocatalysis Utilizing Benzylamine Derivatives
In organocatalysis, the benzylamine derivative itself acts as the catalyst. The amine group can participate in various catalytic cycles, for example, through the formation of iminium or enamine intermediates. These types of catalysts are often used in asymmetric synthesis to produce chiral molecules.
Role of Benzylamine Derivatives in Metal-Catalyzed Reactions as Ligands or Reagents
In metal-catalyzed reactions, benzylamine derivatives primarily serve as ligands that coordinate to the metal center and modulate its catalytic properties. They can influence the catalyst's stability, solubility, and reactivity. In some cases, they may also act as reagents, for instance, as a source of nitrogen in amination reactions.
Table 2: Potential Metal-Catalyzed Reactions Involving Amine Ligands
| Reaction Type | Description |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, where the amine ligand can stabilize the active metal catalyst. |
| Hydrogenation/Transfer Hydrogenation | Reduction of unsaturated compounds, where the amine ligand can influence the efficiency and selectivity of the metal catalyst. |
| Amination Reactions | Introduction of an amino group into an organic molecule. |
Photocatalytic Applications and Photoinduced Processes
The field of photocatalysis leverages light energy to drive chemical reactions, and benzylamine derivatives are recognized as viable substrates for various photoinduced transformations, particularly oxidative coupling reactions. While specific studies focusing on 2-Methyl-5-phenylbenzylamine are not prominent in the literature, its structural features—specifically the primary benzylic amine group—make it a candidate for such processes. The general mechanism for the photocatalytic oxidative coupling of benzylamines involves the generation of an imine through a series of steps initiated by a photosensitizer. researchgate.netresearchgate.net
Upon absorption of visible light, a photocatalyst is excited to a higher energy state, enabling it to act as either an electron donor or acceptor. In the context of benzylamine oxidation, the excited photocatalyst typically initiates an electron transfer from the amine, generating a radical cation. researchgate.net Subsequent deprotonation and further oxidation steps, often involving molecular oxygen as a terminal oxidant, lead to the formation of the corresponding N-benzylidenebenzylamine (an imine). acs.org The efficiency and selectivity of this process are highly dependent on the choice of photocatalyst, solvent, and light source. dntb.gov.ua The substitution pattern on the aromatic rings of the benzylamine substrate, such as the methyl and phenyl groups in this compound, would be expected to influence the electronic properties and steric accessibility of the reactive amine center, thereby modulating its reactivity in photocatalytic cycles.
| Photocatalyst | Substrate | Light Source | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Bi-ellagate MOF | Benzylamine | 400 W Halogen Lamp | Neat (Solvent-free) | Efficient coupling to N-benzylidenebenzylamine under mild, visible-light conditions. | acs.org |
| Ru(II) Polypyridyl Complexes | Benzylamine | Visible Light | Acetonitrile | Photooxidation mediated by singlet oxygen. | researchgate.net |
| TETPY Supramolecular Assemblies | Benzylamine | Natural Sunlight | Aqueous Media | Demonstrates use of sustainable energy for amine coupling. | researchgate.net |
Precursor in Materials Science and Polymer Chemistry
The unique combination of a reactive primary amine and a rigid, bulky biphenyl-type scaffold makes this compound a molecule of interest for the synthesis of advanced materials. Its functional group serves as a handle for incorporation into larger macromolecular structures, while its core molecular shape can impart desirable physical properties such as thermal stability and specific morphological characteristics.
Primary amines are fundamental building blocks in condensation polymerization, a process that joins monomers together with the concurrent elimination of a small molecule like water or hydrochloric acid. chemistrystudent.com The primary amine of this compound can readily participate in such reactions to form high-performance polymers.
Polyamides: By reacting with a difunctional acyl chloride (a diacyl chloride), this compound can form an amide linkage. If used as a chain-terminating agent or in conjunction with other diamines, it can be incorporated into polyamide structures. libretexts.orgsparkl.me The introduction of its bulky, aromatic side group into a polymer chain, such as Nylon, would disrupt chain packing, potentially altering the polymer's crystallinity, solubility, and mechanical properties. savemyexams.com
Polyimines: The reaction of a primary amine with an aldehyde or ketone forms an imine (or Schiff base). When this compound is reacted with a dialdehyde, a polyimine is formed. wikipedia.org These materials are known for their dynamic covalent nature, which allows them to be part of self-healing or recyclable thermoset materials known as vitrimers. nih.govacs.org The rigid backbone conferred by the this compound unit could enhance the thermal stability of the resulting polyimine.
| Polymer Class | Required Co-Monomer | Linkage Formed | Key Characteristic | Reference |
|---|---|---|---|---|
| Polyamide | Diacyl Chloride or Dicarboxylic Acid | Amide (-CO-NH-) | High mechanical strength and thermal stability (e.g., Nylon, Kevlar). | savemyexams.comscience-revision.co.uk |
| Polyimine | Dialdehyde or Diketone | Imine (-C=N-) | Dynamic covalent nature, useful for self-healing materials and vitrimers. | wikipedia.orgnih.gov |
| Polyimide | Dianhydride | Imide | Exceptional thermal stability and chemical resistance. | nih.gov |
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The synthesis of imine-linked COFs is a prominent strategy, typically involving the condensation reaction between amine and aldehyde precursors under solvothermal conditions. nih.govugent.be The primary amine group makes this compound a suitable monomer for constructing these materials.
In a typical solvothermal synthesis, the monomers are dissolved in a high-boiling point solvent, often with an acid catalyst like acetic acid, and heated in a sealed vessel for several days. chemrxiv.org The reversible nature of imine bond formation allows for "error correction" during the crystallization process, leading to a highly ordered, porous framework. The specific geometry of this compound would dictate its role as a linker or node within the COF structure, and its dimensions would directly influence the pore size and topology of the resulting material. The incorporation of its biphenyl-like structure could also enhance the COF's stability and introduce functionalities relevant for applications in gas storage, separation, or catalysis. researchgate.net
| Parameter | Typical Component/Condition | Purpose | Reference |
|---|---|---|---|
| Amine Monomer | Di- or tri-functional primary amines | Provides nodes or linkers for the framework. | nih.gov |
| Aldehyde Monomer | Di- or tri-functional aldehydes | Reacts with amines to form the imine linkages. | chemrxiv.org |
| Solvent System | e.g., n-butanol/acetic acid/water | Solubilizes monomers and facilitates crystallization. | nih.gov |
| Conditions | Solvothermal (e.g., 70-120 °C, 16-72 h) | Drives the condensation reaction and promotes ordered framework growth. | nih.govchemrxiv.org |
The surface modification of nanomaterials is critical for tailoring their properties for specific applications. The primary amine of this compound serves as a versatile anchor point for covalent attachment to various nanoscale materials.
Nanocrystals: Amine-functionalized molecules can be attached to the surface of inorganic nanocrystals, such as gold nanoparticles (AuNPs). hiyka.comamericanelements.com The amine group can either coordinate directly to the metal surface or, more commonly, be part of a ligand that contains a thiol or other anchoring group which binds strongly to the surface. biomedres.uscytodiagnostics.com This surface functionalization imparts stability, prevents aggregation, and provides a reactive handle for the subsequent attachment of biomolecules or other functional moieties. rsc.org
Fullerene Adducts: While fullerenes themselves are highly hydrophobic, their functionalization allows for the creation of derivatives with tailored properties for biological or materials science applications. beilstein-journals.org A common strategy for creating fullerene-peptide or fullerene-amine conjugates involves using a fullerene that has been pre-functionalized with a carboxylic acid. nih.gov The primary amine of a molecule like this compound can then react with this carboxylic acid group to form a stable amide bond, covalently linking the bulky aromatic scaffold to the fullerene cage. tandfonline.comacs.org
| Nanomaterial | Functionalization Strategy | Role of Amine Group | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Ligand exchange with amine-terminated thiols. | Provides a reactive surface group for further conjugation (e.g., to proteins). | biomedres.uscytodiagnostics.com |
| Fullerene (C60) | Amide coupling with a pre-functionalized fullerene-carboxylic acid. | Forms a stable covalent bond, creating a fullerene adduct. | nih.govacs.org |
| Graphene Nanosheets | Electrostatic/hydrogen bonding interactions. | Facilitates self-assembly of composite materials. | rsc.org |
Development of Chemical Probes for Molecular Targets in Research
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or biological pathway in cells or organisms. nih.gov The development of high-quality chemical probes is essential for validating new drug targets and understanding complex biology. The structure of this compound provides a potential starting point, or scaffold, for the design of such probes.
Key design principles include:
Potency and Selectivity: A probe must be potent against its intended target (typically with an IC50 or Kd < 100 nM) and highly selective (>30-fold) against other related proteins to avoid off-target effects that could confound results. researchgate.netnih.gov
Modular Components: Chemical probes often consist of three parts: a pharmacophore (or recognition element) that binds to the target, a linker of appropriate length and flexibility, and a reporter/reactive group (e.g., a fluorescent dye, biotin (B1667282) tag, or photo-crosslinker) that allows for detection or covalent capture of the target. researchgate.net
On-Target Engagement: It is crucial to demonstrate that the probe engages its intended target in a cellular environment at a concentration consistent with its biochemical potency. nih.gov
Availability of a Negative Control: A structurally similar but biologically inactive analogue is essential to differentiate on-target effects from non-specific or off-target phenomena. nih.gov
The this compound scaffold could be elaborated by modifying its aromatic rings to optimize binding to a specific protein target (the pharmacophore) and by using the primary amine to attach a linker connected to a reporter group.
| Principle | Description | Rationale | Reference |
|---|---|---|---|
| Potency | High affinity for the intended molecular target (e.g., IC50 or Kd < 100 nM). | Ensures that the probe can be used at low concentrations, minimizing off-target effects. | nih.gov |
| Selectivity | Minimal activity against other targets, especially those within the same protein family (>30-fold selectivity is a common benchmark). | Allows attribution of a biological phenotype to the modulation of a specific target. | researchgate.net |
| Cellular Activity | Demonstrated ability to engage the target in living cells at relevant concentrations (e.g., EC50 < 1 µM). | Confirms the probe is cell-permeable and can reach its target in a biological system. | nih.gov |
| Mechanism of Action | A well-understood and consistent mechanism of how the probe interacts with its target. | Crucial for the correct interpretation of experimental results. | nih.gov |
| Negative Control | Availability of a structurally similar but inactive analogue. | Helps to confirm that the observed phenotype is due to on-target activity and not an artifact. | nih.gov |
Interaction Studies with Enzymes and Proteins (in vitro mechanistic studies)
No research publications were identified that describe the in vitro interaction of this compound with any enzymes or proteins. Therefore, data on its binding affinity, inhibition constants (e.g., IC₅₀, Kᵢ), or the mechanism of interaction are not available.
Modulation of Molecular Pathways (mechanistic insights from chemical probes)
There is no published research detailing the use of this compound as a chemical probe to modulate any molecular pathways. As a result, there are no mechanistic insights into its effects on cellular signaling or metabolic networks.
Future Research Directions and Emerging Trends in the Study of 2 Methyl 5 Phenylbenzylamine
The landscape of chemical synthesis and material science is undergoing a significant transformation, driven by demands for sustainability, efficiency, and precision. For a specialized compound such as 2-Methyl-5-phenylbenzylamine, future research is poised to leverage cutting-edge technologies and methodologies. These advancements aim to refine its synthesis, predict its behavior, and uncover novel applications. The following sections explore the key emerging trends that will shape the future trajectory of research involving this and related benzylamine (B48309) derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-phenylbenzylamine in academic research, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves reductive amination of 2-methyl-5-phenylbenzaldehyde with a primary amine (e.g., methylamine) using catalysts like sodium cyanoborohydride (NaBH₃CN) or hydrogenation with palladium on carbon (Pd/C). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance intermediate stability .
- Catalyst loading : Pd/C at 5-10 wt% under 1-3 atm H₂ achieves >80% yield in 12-24 hours .
- Temperature control : Reactions at 50-60°C minimize side products like N-alkylated derivatives .
Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | THF | 25 | 65 |
| Pd/C | MeOH | 50 | 82 |
| Ra-Ni | EtOH | 60 | 73 |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet at δ 7.2-7.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 212.14 (C₁₄H₁₇N⁺) with fragmentation peaks for benzylamine (91 m/z) .
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways involved in the synthesis of this compound, and what experimental approaches are suitable?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace H₂O with D₂O to probe proton transfer steps in reductive amination .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., imine formation vs. reduction) .
- Trapping intermediates : Use in-situ IR to detect Schiff base intermediates (C=N stretch at ~1640 cm⁻¹) .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in pharmacological research?
Methodological Answer:
- Bioisosteric replacement : Substitute the phenyl ring with pyridine (e.g., 5-methyl-2-pyridinyl) to assess binding affinity changes in receptor assays .
- Molecular docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT₁A/2A); focus on hydrophobic pockets near the benzyl group .
Table 2 : Comparative IC₅₀ values for analogs:
| Derivative | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| 2-Methyl-5-phenyl | 5-HT₁A | 12.3 |
| 3-Fluoro-5-phenyl | 5-HT₂A | 8.7 |
| 5-Nitro-2-methyl | Dopamine D₂ | 45.6 |
Q. How should researchers address contradictions in bioactivity data across different studies involving this compound analogs?
Methodological Answer:
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers (e.g., inconsistent IC₅₀ values due to assay variability) .
- Replication studies : Standardize protocols (e.g., cell lines, incubation times) to isolate confounding factors .
- Longitudinal tracking : Use structural equation modeling (SEM) to assess time-dependent effects (e.g., compound stability in bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
